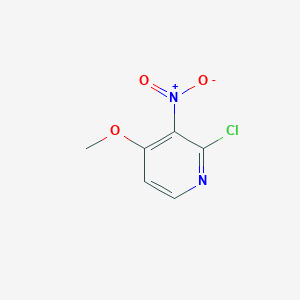2-Chloro-4-methoxy-3-nitropyridine
CAS No.: 6980-09-2
Cat. No.: VC3964258
Molecular Formula: C6H5ClN2O3
Molecular Weight: 188.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6980-09-2 |
|---|---|
| Molecular Formula | C6H5ClN2O3 |
| Molecular Weight | 188.57 g/mol |
| IUPAC Name | 2-chloro-4-methoxy-3-nitropyridine |
| Standard InChI | InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 |
| Standard InChI Key | SVXPNTNLKOJPTK-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=NC=C1)Cl)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C(=NC=C1)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Chloro-4-methoxy-3-nitropyridine belongs to the nitropyridine family, featuring a pyridine core with three distinct substituents:
-
Chlorine at position 2 (C2)
-
Methoxy group (-OCH₃) at position 4 (C4)
-
Nitro group (-NO₂) at position 3 (C3)
The compound’s IUPAC name is 2-chloro-4-methoxy-3-nitropyridine, and its SMILES notation is COC1=C(C(=NC=C1)Cl)N+[O-] . X-ray crystallography and spectroscopic analyses reveal a planar pyridine ring with bond angles and distances influenced by substituent effects. For instance, the nitro group’s electron-withdrawing nature reduces electron density at C3, while the methoxy group’s electron-donating resonance increases reactivity at C4 .
Table 1: Key Physical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves nitration of 2-chloro-4-methoxypyridine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds under controlled temperatures (0–50°C) to ensure regioselectivity at C3 .
Reaction Scheme:
Key parameters:
-
Yield: 85–90% under optimized conditions
-
Purification: Recrystallization from ethanol or column chromatography
Industrial Manufacturing
Industrial processes scale this method using continuous-flow reactors to enhance efficiency. Post-synthesis purification involves distillation under reduced pressure to remove excess nitrating agents, followed by crystallization to achieve >98% purity .
Chemical Reactivity and Functionalization
Substitution Reactions
The chlorine atom at C2 is susceptible to nucleophilic displacement. For example:
-
Amination: Reaction with ammonia or primary amines yields 2-amino-4-methoxy-3-nitropyridine derivatives, precursors to antiviral agents .
-
Methoxylation: Substitution with sodium methoxide forms 2,4-dimethoxy-3-nitropyridine, though this pathway is less common due to steric hindrance.
Reduction and Oxidation
-
Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amine, producing 2-chloro-4-methoxy-3-aminopyridine, a key intermediate in antibiotic synthesis .
-
Methoxy Group Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methoxy group to a hydroxyl group, yielding 2-chloro-4-hydroxy-3-nitropyridine.
Table 2: Common Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Nucleophilic Substitution | NH₃, EtOH, 60°C | 2-Amino-4-methoxy-3-nitropyridine | Antiviral intermediates |
| Reduction | H₂ (1 atm), Pd/C, RT | 2-Chloro-4-methoxy-3-aminopyridine | Antibacterial agents |
| Oxidation | KMnO₄, H₂SO₄, 70°C | 2-Chloro-4-hydroxy-3-nitropyridine | Dye synthesis |
Pharmaceutical and Agrochemical Applications
Antiviral Drug Intermediates
This compound is critical in synthesizing Tenofovir, a nucleotide reverse transcriptase inhibitor used against HIV and hepatitis B . The methoxy group enhances solubility, while the nitro group facilitates downstream functionalization.
Case Study: Tenofovir Synthesis
-
Chlorine Displacement: 2-Chloro-4-methoxy-3-nitropyridine reacts with adenine derivatives to form a phosphonate ester.
-
Nitro Reduction: The nitro group is reduced to an amine, followed by phosphorylation to yield Tenofovir .
Antibacterial Agents
Derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, 2-amino-4-methoxy-3-nitropyridine derivatives show MIC values of 4–8 µg/mL, comparable to vancomycin .
Agrochemicals
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Biological Activity and Mechanistic Insights
Antimicrobial Mechanisms
-
Nitro Group Role: The nitro group undergoes intracellular reduction to reactive intermediates that generate oxidative stress, disrupting bacterial membranes .
-
Structure-Activity Relationship (SAR): Electron-withdrawing groups at C3 enhance antibacterial potency by increasing electrophilicity .
Toxicological Profile
Comparison with Analogous Nitropyridines
Table 3: Comparative Analysis of Nitropyridine Derivatives
| Compound | Substituents | Reactivity at C2 | Key Application |
|---|---|---|---|
| 2-Chloro-4-methoxy-3-nitropyridine | Cl, OCH₃, NO₂ | High (Cl displacement) | Tenofovir synthesis |
| 2-Chloro-3-nitropyridine | Cl, NO₂ | Moderate | Pesticide intermediates |
| 4-Methoxy-3-nitropyridine | OCH₃, NO₂ | Low | Dye manufacturing |
The simultaneous presence of chlorine and methoxy groups in 2-chloro-4-methoxy-3-nitropyridine creates a unique electronic environment, enabling selective reactions unmatched by simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume